molecular formula C7H8BNO3 B151090 2-Aminocarbonylphenylboronic acid CAS No. 380430-54-6

2-Aminocarbonylphenylboronic acid

Cat. No. B151090
M. Wt: 164.96 g/mol
InChI Key: LBWJTKOVBMVJJX-UHFFFAOYSA-N
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Description

2-Aminocarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an amino group and a boronic acid moiety within the same molecule allows for diverse reactivity and the ability to participate in bifunctional catalysis .

Synthesis Analysis

The synthesis of aminoboronic acids, including 2-aminocarbonylphenylboronic acid, can be challenging due to issues in the isolation and purification of the free acids. However, there have been advances in the synthesis of these compounds, which have shown promise as bifunctional organic catalysts. For instance, the Borono-Strecker reaction is a multicomponent reaction that has been used to synthesize α-aminoboronic acid derivatives from carbonyl compounds, amines, and B2pin2 . This method has enabled the creation of diverse α-aminoboronates with moderate to high yields.

Molecular Structure Analysis

The molecular structure of aminoboronic acids is crucial for their reactivity. For example, the crystal structure of 3-amino-substituted benzoxaboroles, which can be synthesized from reactions involving 2-formylphenylboronic acid, has been determined, providing insights into the molecular configuration and potential reaction pathways . Similarly, the first crystal structure of an aromatic amine derivative of 2-formylphenylboronic acid has been described, which is relevant for understanding the structure of related 2-aminocarbonylphenylboronic acids .

Chemical Reactions Analysis

2-Aminocarbonylphenylboronic acid can participate in various chemical reactions due to its functional groups. For example, 2-formylphenylboronic acid, a related compound, has shown diverse reactivity with secondary amines, leading to the synthesis of benzoxaboroles or boroxins . Additionally, 2-formylphenylboronic acid can undergo amination-reduction reactions to form 2-(arylaminomethyl)phenylboronic compounds . The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been found to play a key role in catalyzing dehydrative condensation reactions between carboxylic acids and amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminocarbonylphenylboronic acids are influenced by their molecular structure. The presence of the amino group and boronic acid moiety imparts unique properties, such as the ability to form stable zwitterionic species, which can be stabilized by electrostatic interactions and ion pairing with other groups not involved in Schiff base formation . These properties are essential for their function as bifunctional catalysts and their potential applications in spectrophotometric detection and organic synthesis .

Scientific Research Applications

Carbohydrate Sensing

2-Aminocarbonylphenylboronic acids, specifically ortho-Aminomethylphenylboronic acids, are widely used in receptors for carbohydrates and other compounds containing vicinal diols. Their aminomethyl group enhances affinity towards diols at neutral pH, and they play a significant role in the fluorescence turn-on properties of appended fluorophores upon diol binding. This makes them valuable in carbohydrate sensing using phenylboronic acids (Sun et al., 2019).

Catalysis in Chemical Reactions

2,4-Bis(trifluoromethyl)phenylboronic acid, a derivative, is an effective catalyst for dehydrative amidation between carboxylic acids and amines, used for α-dipeptide synthesis. This catalytic role highlights its significance in facilitating chemical transformations (Wang et al., 2018).

Bioconjugation Chemistries

Ortho-Boronyl aryl ketones and aldehydes, derivatives of 2-Aminocarbonylphenylboronic acid, show promise in biocompatible and bioorthogonal conjugation reactions. These compounds undergo fast conjugation with various nucleophiles under physiological conditions, which is crucial for biological applications, including reversible covalent probes and inhibitors for biological targets (Cambray & Gao, 2018).

Bioorthogonal Coupling Reactions

2-Formylphenylboronic acid, when combined with 4-hydrazinylbenzoic acid, forms a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions. This reaction is orthogonal to protein functional groups, making it useful for protein conjugation under physiologically compatible conditions (Dilek et al., 2015).

Glucose Sensing

Phenylboronic acid derivatives are used in voltammetric glucose sensing. Polymers doped with phenylboronic acid derivatives have shown high sensitivity and selectivity for glucose, indicating their potential in developing advanced glucose sensors (Sek et al., 2020).

Safety And Hazards

2-Aminocarbonylphenylboronic acid is classified as Acute Tox. 4; Eye Irrit. 2A; H302, H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and wearing personal protective equipment .

Future Directions

While specific future directions for 2-Aminocarbonylphenylboronic acid are not well-documented, boronic acids in general are being explored for their potential in various fields of organic synthesis .

Relevant Papers One relevant paper discusses the use of 2-Aminocarbonylphenylboronic acid as a “turn-on” ESIPT fluorescence probe . This suggests potential applications in fluorescence-based detection methods .

properties

IUPAC Name

(2-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWJTKOVBMVJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372258
Record name 2-Aminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocarbonylphenylboronic acid

CAS RN

380430-54-6
Record name 2-Aminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminocarbonylphenyl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JM Silla, RA Cormanich, R Rittner… - Beilstein journal of …, 2013 - beilstein-journals.org
… In addition, computational studies have been performed to evaluate the difference in affinity of boron towards oxygen and nitrogen electron pairs in 2-aminocarbonylphenylboronic acid (…
Number of citations: 9 www.beilstein-journals.org
KL Bhat, JH Lai, GD Markham, AM DiJulio… - …, 2006 - ACS Publications
Boronic acids react with compounds containing 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters, respectively, although many factors that influence these reactions …
Number of citations: 3 pubs.acs.org
GR Ott, GJ Wells, TV Thieu, MR Quail… - Journal of medicinal …, 2011 - ACS Publications
A novel 2,7-disubstituted-pyrrolo[2,1-f][1,2,4]triazine scaffold has been designed as a new kinase inhibitor platform mimicking the bioactive conformation of the well-known …
Number of citations: 42 pubs.acs.org
MK Miller - 2021 - search.proquest.com
Peptide and protein bioconjugates are important for the development of chemical tools and biopharmaceuticals. Due to the vast number of applications of bioconjugate structures, a …
Number of citations: 2 search.proquest.com

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